(2-Amino-4,5-dimethoxyphenyl)(5-(4-chlorophenyl)furan-2-yl)methanone
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Overview
Description
(2-Amino-4,5-dimethoxyphenyl)(5-(4-chlorophenyl)furan-2-yl)methanone is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,5-dimethoxyphenyl)(5-(4-chlorophenyl)furan-2-yl)methanone typically involves the reaction of a ketone with iron powder, glacial acetic acid, water, and ethyl acetate. The mixture is refluxed with stirring for several hours, monitored by thin-layer chromatography (TLC). After the reaction is complete, the mixture is neutralized with sodium bicarbonate, and the solid product is filtered off and washed with hot ethyl acetate. The filtrate is dried, and the solvent is evaporated under reduced pressure. The residue is then recrystallized from a mixture of ethyl acetate and petroleum ether to yield the final product as pale yellow crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,5-dimethoxyphenyl)(5-(4-chlorophenyl)furan-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2-Amino-4,5-dimethoxyphenyl)(5-(4-chlorophenyl)furan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(5-(4-chlorophenyl)furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone: A similar compound with a methyl group instead of a chlorophenyl group.
(2-Amino-4-chlorophenyl)(thiophen-2-yl)methanone: Another related compound with a thiophene ring instead of a furan ring.
Uniqueness
(2-Amino-4,5-dimethoxyphenyl)(5-(4-chlorophenyl)furan-2-yl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16ClNO4 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
(2-amino-4,5-dimethoxyphenyl)-[5-(4-chlorophenyl)furan-2-yl]methanone |
InChI |
InChI=1S/C19H16ClNO4/c1-23-17-9-13(14(21)10-18(17)24-2)19(22)16-8-7-15(25-16)11-3-5-12(20)6-4-11/h3-10H,21H2,1-2H3 |
InChI Key |
VYGCEOFMKZJWQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)N)OC |
Origin of Product |
United States |
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